ethyl (Z)-4-bromo-3-methylbut-2-enoate ethyl (Z)-4-bromo-3-methylbut-2-enoate
Brand Name: Vulcanchem
CAS No.: 51371-55-2
VCID: VC0028078
InChI: InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4-
SMILES: CCOC(=O)C=C(C)CBr
Molecular Formula: C₇H₁₁BrO₂
Molecular Weight: 207.07

ethyl (Z)-4-bromo-3-methylbut-2-enoate

CAS No.: 51371-55-2

Cat. No.: VC0028078

Molecular Formula: C₇H₁₁BrO₂

Molecular Weight: 207.07

* For research use only. Not for human or veterinary use.

ethyl (Z)-4-bromo-3-methylbut-2-enoate - 51371-55-2

Specification

CAS No. 51371-55-2
Molecular Formula C₇H₁₁BrO₂
Molecular Weight 207.07
IUPAC Name ethyl (Z)-4-bromo-3-methylbut-2-enoate
Standard InChI InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4-
SMILES CCOC(=O)C=C(C)CBr

Introduction

Chemical Identity and Structural Properties

Ethyl (Z)-4-bromo-3-methylbut-2-enoate is an unsaturated bromo ester with the molecular formula C₇H₁₁BrO₂ and a molecular weight of 207.06 g/mol. The compound is uniquely identified by several key identifiers, most notably its CAS registry number 51371-55-2, which distinguishes it from its (E)-isomer counterpart .

Structural Characteristics

The compound features a Z-configuration (cis) around the central double bond, which significantly influences its reactivity and physical properties. The structural elements include:

  • An ethyl ester functional group

  • A central double bond with Z-configuration

  • A methyl group attached to the C3 position

  • A bromomethyl substituent

This stereochemical arrangement creates a distinct spatial orientation that affects both its physical properties and chemical behavior in synthetic applications .

Physical Properties

The physical state of ethyl (Z)-4-bromo-3-methylbut-2-enoate at standard conditions is typically described as a colorless oil. The compound exhibits moderate to low solubility in water but demonstrates good solubility in common organic solvents such as chloroform, dichloromethane, and tetrahydrofuran, which facilitates its use in various synthetic procedures .

Synthetic Methodologies

Several synthetic approaches have been developed for the preparation of ethyl (Z)-4-bromo-3-methylbut-2-enoate, with variations in reaction conditions and starting materials depending on the desired stereochemical outcome.

Allylic Bromination Route

The most common synthesis involves allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The detailed procedure involves:

  • Reaction of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) with N-bromosuccinimide (85 mmol, 15.1 g) in carbon tetrachloride (128 mL)

  • Addition of catalytic amounts of AIBN (0.02 g)

  • Heating under reflux for approximately 3 hours

  • Cooling, filtration, and washing of the precipitate with chloroform

  • Washing the combined organic phases with sodium sulfite and brine

  • Drying with magnesium sulfate and concentration under reduced pressure

This procedure typically yields a mixture of (E) and (Z) isomers that can be separated through distillation under vacuum conditions (3.6 mbar, 84–86 °C) .

Purification and Isomer Separation

The separation of the (Z)-isomer from the reaction mixture requires careful purification techniques:

  • Vacuum distillation (3.6 mbar, 84–86 °C) for initial separation

  • HPLC purification using a LiChrocart column (C18-RP, 5 μm)

  • Elution with acetonitrile/water (60:40 to 100:0) over 12 minutes at a flow rate of 1 mL/min

The retention time for ethyl 4-bromo-3-methylbut-2-enoate under these conditions is approximately 7 minutes, with typical purity levels reaching 96% .

Analytical Characterization

Spectroscopic Analysis

The compound is typically characterized using various spectroscopic techniques that provide critical information about its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a crucial tool for confirming the stereochemistry and structure of ethyl (Z)-4-bromo-3-methylbut-2-enoate. While complete NMR data for this specific compound is limited in the provided sources, similar compounds exhibit characteristic patterns:

  • ¹H NMR spectra typically recorded in CDCl₃ using tetramethylsilane (TMS) as the internal standard at 400 MHz

  • ¹³C NMR spectra recorded at 100 MHz with CDCl₃ as the internal standard

The stereochemical assignment (Z-configuration) can be verified through coupling constants and chemical shift patterns in the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the compound, with characteristic absorption bands for:

  • Ester carbonyl stretching (C=O)

  • C=C stretching of the alkene

  • C-Br stretching vibrations

Chromatographic Methods

High-performance liquid chromatography (HPLC) serves as the preferred method for analyzing purity and separating isomers of ethyl 4-bromo-3-methylbut-2-enoate. The typical conditions include:

  • Column: LiChrocart C18-RP (5 μm)

  • Mobile phase: Acetonitrile/water (60:40 to 100:0)

  • Flow rate: 1 mL/min

  • Run time: 12 minutes

  • Detection: UV absorption

Applications in Synthetic Chemistry

Ethyl (Z)-4-bromo-3-methylbut-2-enoate serves as a versatile building block in various synthetic processes, with applications spanning multiple areas of organic chemistry.

Role in Carotenoid Synthesis

One of the most significant applications of ethyl (Z)-4-bromo-3-methylbut-2-enoate is in the synthesis of 9-cis-beta-carotene, a compound with potential therapeutic applications for retinal dystrophies. The synthetic pathway involves:

  • Reaction of β-cyclocitral (36.45 mmol, 5.88 mL) with ethyl 4-bromo-3-methylbut-2-enoate (36.51 mmol, 5.52 mL)

  • Dropwise addition of reactants in dry tetrahydrofuran

  • Adjustment of addition rate to maintain gentle reflux over 20-30 minutes

This reaction represents a crucial step in creating compounds that may serve as effective treatments for retinal dystrophies involving the retinoid cycle .

Applications in Organic Synthesis

The compound serves as an important intermediate in various synthetic sequences, particularly:

  • As an electrophile in alkylation reactions

  • In Horner-Wadsworth-Emmons reactions after conversion to phosphonate derivatives

  • In the synthesis of complex natural products containing methylated unsaturated ester moieties

Synthetic Transformations

The reactivity of ethyl (Z)-4-bromo-3-methylbut-2-enoate allows for several important synthetic transformations:

  • Conversion to phosphonate derivatives through the Arbuzov reaction with triethyl phosphite

  • Formation of (E)-ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, which serves as a precursor for further reactions

  • Use in coupling reactions with various aldehydes to form extended conjugated systems

Research Findings and Developments

Recent research has expanded the understanding and applications of ethyl (Z)-4-bromo-3-methylbut-2-enoate, particularly in medicinal chemistry and materials science.

Medicinal Chemistry Applications

The compound has gained attention in medicinal chemistry due to its role in synthesizing biologically active compounds:

  • Precursor in the synthesis of 9-cis-beta-carotene, which has shown inhibitory effects on photoreceptor degeneration in retinal dystrophies

  • Building block for compounds with potential therapeutic applications in various disease states

Comparative Stereochemical Studies

Research comparing the reactivity and biological activities of compounds derived from both (E) and (Z) isomers of ethyl 4-bromo-3-methylbut-2-enoate has revealed important structure-activity relationships:

  • The stereochemistry significantly influences biological activity

  • Different reactivity patterns emerge in various synthetic transformations

  • Stereochemical control in reactions using this compound is crucial for desired outcomes

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